![molecular formula C10H6F2O2S B1441254 5,7-Difluoro-benzo[B]thiophene-2-carboxylic acid methyl ester CAS No. 550998-57-7](/img/structure/B1441254.png)

5,7-Difluoro-benzo[B]thiophene-2-carboxylic acid methyl ester

Overview

Description

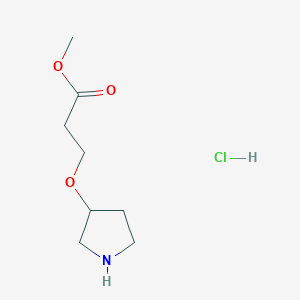

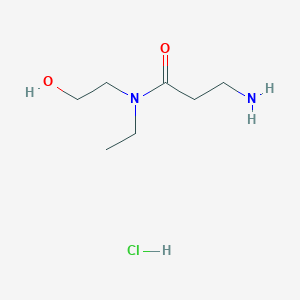

5,7-Difluoro-benzo[B]thiophene-2-carboxylic acid methyl ester is a synthetic organic compound with a wide range of potential applications. It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields . The molecular formula is C10H6F2O2S and the molecular weight is 228.22 g/mol.

Synthesis Analysis

Thiophene derivatives, including 5,7-Difluoro-benzo[B]thiophene-2-carboxylic acid methyl ester, can be synthesized through various methods . One of the significant synthetic methods to thiophene derivatives is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, producing aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of 5,7-Difluoro-benzo[B]thiophene-2-carboxylic acid methyl ester consists of a thiophene ring, which is a five-membered ring made up of one sulfur atom, with two fluorine atoms and a carboxylic acid methyl ester group attached.Chemical Reactions Analysis

Thiophene derivatives, including 5,7-Difluoro-benzo[B]thiophene-2-carboxylic acid methyl ester, are involved in various chemical reactions. For example, the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, produces aminothiophene derivatives .Scientific Research Applications

Organic Synthesis: Suzuki–Miyaura Coupling

5,7-Difluoro-benzo[B]thiophene-2-carboxylic acid methyl ester: is a valuable compound in organic synthesis, particularly in the Suzuki–Miyaura coupling reaction . This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming process. The compound can act as a precursor for boron reagents that are essential for this coupling, providing a pathway to create complex organic molecules with high precision.

Pharmaceutical Development: Anticancer Agents

Thiophene derivatives, such as 5,7-Difluoro-benzo[B]thiophene , have been identified as potential anticancer agents . The compound’s structure can be incorporated into new molecules that exhibit pharmacological properties, potentially leading to the development of novel cancer treatments.

Material Science: Organic Semiconductors

In material science, thiophene-based molecules are crucial for the advancement of organic semiconductors . The compound could be used to develop new materials for organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), enhancing the performance and efficiency of these devices.

Agrochemicals: Synthesis of Pesticides

The compound’s derivatives can be synthesized for use in agrochemicals, particularly pesticides . Its chemical properties allow for the creation of compounds that can protect crops from pests without harming the environment.

Chemical Research: Coupling Reactions and Olefinations

5,7-Difluoro-benzo[B]thiophene-2-carboxylic acid methyl ester: is widely studied as a substrate in various coupling reactions and olefinations . Researchers can utilize it to explore new pathways in chemical synthesis, leading to a deeper understanding of reaction mechanisms.

Environmental Science: Corrosion Inhibitors

Thiophene derivatives are known to act as corrosion inhibitors . This compound could be applied in environmental science to develop coatings that prevent corrosion in metals, extending the life of structures and reducing maintenance costs.

Biotechnology: Enzymatic Reactions

In biotechnology, the compound can be used to study enzymatic reactions and pathways . For example, it could be involved in the degradation processes by specific bacterial strains, providing insights into natural decomposition mechanisms.

Nanotechnology: Fabrication of Thin Films

Lastly, in the field of nanotechnology, 5,7-Difluoro-benzo[B]thiophene-2-carboxylic acid methyl ester may be utilized for the fabrication of thin films in carboxylated conducting polymer/CNTs (carbon nanotubes) composites . These thin films have applications in various high-tech devices, including sensors and flexible electronics.

properties

IUPAC Name |

methyl 5,7-difluoro-1-benzothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F2O2S/c1-14-10(13)8-3-5-2-6(11)4-7(12)9(5)15-8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNNKYRXXKVKBDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=CC(=CC(=C2S1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70722227 | |

| Record name | Methyl 5,7-difluoro-1-benzothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70722227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,7-Difluoro-benzo[B]thiophene-2-carboxylic acid methyl ester | |

CAS RN |

550998-57-7 | |

| Record name | Methyl 5,7-difluorobenzo[b]thiophene-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=550998-57-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5,7-difluoro-1-benzothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70722227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

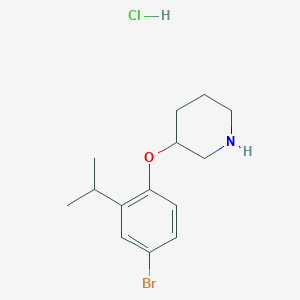

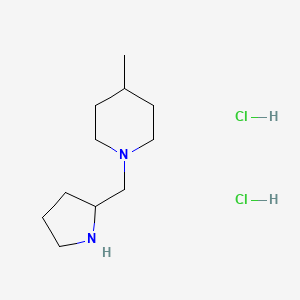

![2-[4-(4-Piperidinyl)-1-piperazinyl]-1-ethanol dihydrochloride](/img/structure/B1441173.png)

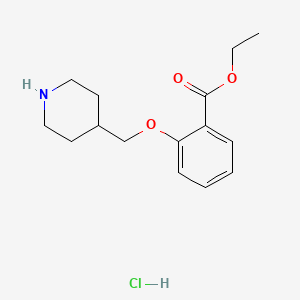

![4-{2-[(4-Bromobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1441176.png)

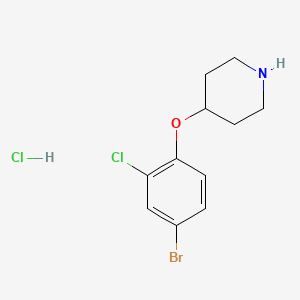

![N-[4-(3-Piperidinyloxy)phenyl]acetamide hydrochloride](/img/structure/B1441178.png)

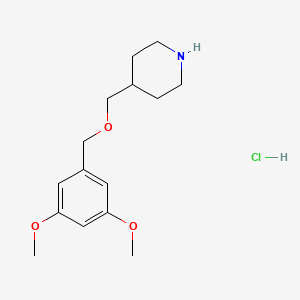

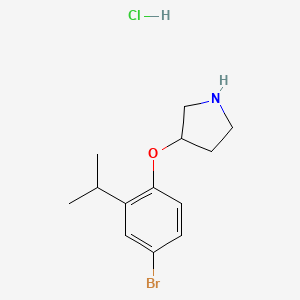

![4-[(2-Bromo-4-isopropylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1441179.png)

![4-[(2-Propoxyethoxy)methyl]piperidine hydrochloride](/img/structure/B1441180.png)

![3-[(4-Propoxyphenoxy)methyl]piperidine hydrochloride](/img/structure/B1441182.png)